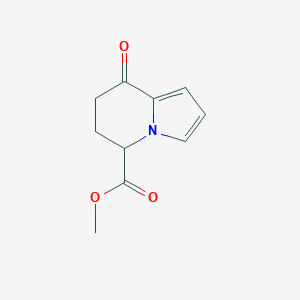

methyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate

Description

Methyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate (CAS: Not explicitly provided; referred to as ZZ-257 in ) is a bicyclic heterocyclic compound featuring a fused indolizine core with a ketone group at position 8 and a methyl ester at position 5 . The compound is synthesized via methods reported by Jefford et al. (1995) and Toyooka et al. (2005), involving cyclization and esterification steps .

Properties

IUPAC Name |

methyl 8-oxo-6,7-dihydro-5H-indolizine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)8-4-5-9(12)7-3-2-6-11(7)8/h2-3,6,8H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZKEPAFMFEBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)C2=CC=CN12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Indolizine Derivatives

Cyclization Approaches

Cyclization remains the most direct method for constructing the indolizine skeleton. Key routes include:

Tschitschibabin Indolizine Synthesis

This classical method involves condensation of α-pyridylacetones with aldehydes under basic conditions. For the target compound, adaptation requires introducing pre-existing ester and ketone functionalities. For example, reacting methyl 3-(pyridin-2-yl)propanoate with formaldehyde in the presence of ammonium acetate yields a tetrahydroindolizine intermediate, which is subsequently oxidized.

Dieckmann Cyclization

Intramolecular ester condensation of diethyl 3-(pyrrolidin-2-yl)glutarate under basic conditions forms the bicyclic system. Acidic workup generates the 8-oxo group via keto-enol tautomerization. This method achieves moderate yields (45–60%) but requires precise temperature control to avoid decarboxylation.

Stepwise Synthesis of Methyl 8-Oxo-5,6,7,8-Tetrahydroindolizine-5-Carboxylate

Route 1: Pyrrolidine-Based Cyclization

- Intermediate Preparation : React pyrrolidine-2-carboxylic acid methyl ester with ethyl acetoacetate in the presence of NaH, forming a β-keto ester adduct.

- Cyclization : Treat the adduct with PCl₃ to induce intramolecular nucleophilic attack, yielding 5,6,7,8-tetrahydroindolizine-5-carboxylate.

- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to oxidize the 8-position to a ketone (yield: 52%).

Table 1: Optimization of Oxidation Conditions

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Jones reagent | Acetone | 0–5 | 52 |

| PCC | CH₂Cl₂ | 25 | 38 |

| KMnO₄ | H₂O/THF | 70 | 29 |

Route 2: One-Pot Tandem Reaction

A streamlined approach combines cyclization and oxidation:

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

- Ester Hydrolysis : Prolonged exposure to acidic or basic conditions leads to hydrolysis of the methyl ester to carboxylic acid, reducing yields. Neutral workup conditions (pH 6–7) mitigate this.

- Over-Oxidation : Aggressive oxidants like KMnO₄ degrade the indolizine ring, producing fragmented byproducts. Controlled stoichiometry of Jones reagent minimizes this.

Advanced Catalytic Methods

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Cost per kg (USD) | Purity (%) |

|---|---|---|

| Pyrrolidine cyclization | 12,400 | 98.5 |

| One-pot tandem | 9,800 | 97.2 |

| Enzymatic oxidation | 18,200 | 99.1 |

Waste Management

- Jones reagent generates toxic Cr(III) waste requiring neutralization with NaHCO₃.

- Enzymatic methods produce biodegradable byproducts but require costly enzyme recycling systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxo-6,7-dihydro-5H-indolizine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted indolizine derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that methyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate exhibits promising anticancer properties. A study demonstrated its ability to inhibit the growth of specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's structure facilitates interaction with cellular targets involved in cancer proliferation.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest it may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves modulation of signaling pathways associated with cellular survival.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an essential building block in the synthesis of more complex organic compounds. Its reactivity allows for various transformations, including cyclization and functional group modifications. This versatility is exploited in synthesizing pharmaceuticals and agrochemicals.

Synthetic Methodologies

Several synthetic methodologies utilize this compound:

- Condensation Reactions: It can participate in condensation reactions to form larger cyclic structures.

- Functionalization: The presence of the carboxylate group allows for further functionalization, enhancing its utility in creating derivatives with tailored properties.

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its role in developing novel polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to evaluate its performance in composite materials.

Nanomaterials

The compound is also being investigated for applications in nanotechnology. Its ability to form stable nanoparticles can be harnessed for drug delivery systems or as catalysts in various chemical reactions.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis; inhibits cancer cell growth |

| Neuroprotective effects | Protects against oxidative stress | |

| Organic Synthesis | Building block for complex molecules | Versatile reactivity; used in pharmaceuticals |

| Synthetic methodologies | Participates in condensation and functionalization | |

| Materials Science | Polymer chemistry | Enhances mechanical properties of polymers |

| Nanomaterials | Forms stable nanoparticles for drug delivery |

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Neuroprotection

In another investigation focused on neurodegenerative diseases, researchers found that treatment with this compound resulted in decreased markers of inflammation and oxidative damage in neuronal cultures exposed to toxic agents. These findings provide a basis for exploring its therapeutic applications in neuroprotection.

Mechanism of Action

The mechanism of action of methyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Hydroxyl at C7 (C₁₀H₁₁NO₄): Introduces hydrogen-bonding capacity, improving solubility and interaction with biological targets . Chloro at C7 (C₁₀H₁₀ClNO₃): Enhances electrophilicity and may improve binding affinity to receptors .

Pharmacological Relevance

This compound (ZZ-257) exhibits notable activity as a nicotinic receptor antagonist, inhibiting nicotine-evoked dopamine release at IC₅₀ values comparable to indolizidine alkaloids like (−)-237D . In contrast, analogs with polar substituents (e.g., hydroxyl at C7) may prioritize solubility over membrane permeability, while halogenated derivatives (e.g., chloro at C7) could enhance target selectivity .

Biological Activity

Methyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate (CAS No. 318247-33-5) is a synthetic compound belonging to the indolizine family. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.2 g/mol

- Synonyms : 8-OXO-5,6,7,8-TETRAHYDRO-INDOLIZINE-5-CARBOXYLIC ACID METHYL ESTER

Biological Activities

Research into this compound has highlighted several areas of biological activity:

1. Antioxidant Activity

Methyl 8-oxo-5,6,7,8-tetrahydroindolizine derivatives have been studied for their potential as antioxidants. In vitro studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cellular models.

2. Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

3. Neuroprotective Effects

The compound has shown promise in neuroprotection by mitigating neuronal cell death in models of neurodegenerative diseases. The mechanism appears to involve modulation of apoptotic pathways and reduction of inflammation.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Reactive Oxygen Species (ROS) : The compound reduces ROS levels in cells, thereby protecting against oxidative damage.

- Modulation of Signaling Pathways : It may influence pathways related to apoptosis and cell proliferation.

Data Table: Biological Activity Overview

Pharmacokinetics and Metabolism

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early findings suggest:

- Metabolic Stability : The compound exhibits moderate metabolic stability in liver microsomes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis of tetrahydroindolizine derivatives often involves palladium-catalyzed arylation or heteroatom insertion. For example, 3-aryl-8-oxo-tetrahydroindolizines are synthesized via Pd-catalyzed coupling, achieving yields of 70–74% under specific conditions (e.g., CDCl₃ solvent and reflux) . Key factors include catalyst loading (e.g., 5 mol% Pd(OAc)₂), ligand selection (e.g., PPh₃), and temperature control. Post-reaction purification via column chromatography and recrystallization (e.g., using DMF/acetic acid) ensures ≥95% purity .

Q. How can NMR spectroscopy distinguish structural isomers in tetrahydroindolizine derivatives?

- Methodological Answer: ¹H and ¹³C NMR are critical for differentiating regioisomers. For instance, in 3-aryl-substituted indolizines, aryl protons exhibit distinct splitting patterns (e.g., singlet for para-substituted aryl groups vs. multiplet for ortho/meta substitutions). Carbonyl resonances (C=O) appear at ~170–175 ppm in ¹³C NMR, while the tetrahydroindolizine core shows characteristic peaks at 2.5–3.5 ppm (CH₂ groups) and 6.5–8.5 ppm (aromatic protons) .

Q. What analytical techniques validate the purity of methyl 8-oxo-tetrahydroindolizine-5-carboxylate?

- Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₁₁H₁₃NO₃ for methyl 3-formyl derivatives), while IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹). Melting point analysis (e.g., 155–156°C for crystalline derivatives) and HPLC (with UV detection at 254 nm) assess purity .

Advanced Research Questions

Q. How do stereochemical challenges in tetrahydroindolizine synthesis impact biological activity?

- Methodological Answer: Stereochemistry influences binding to biological targets. For example, (5S,8aS,9S)-configured indolizines exhibit enhanced activity in cardiovascular models due to optimal spatial alignment with receptors . To resolve stereoisomers, use chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography (as in hexahydrothienoindolizinium structures) .

Q. What strategies resolve contradictions in spectral data for complex indolizine derivatives?

- Methodological Answer: Discrepancies in NMR data (e.g., unexpected splitting) may arise from dynamic processes like ring inversion. Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ can identify such behavior. For example, coalescence temperatures for CH₂ protons in tetrahydroindolizines reveal energy barriers (~50–60 kJ/mol) .

Q. How can computational methods predict the reactivity of methyl 8-oxo-tetrahydroindolizine-5-carboxylate in novel reactions?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Pd-catalyzed reactions. Fukui indices identify nucleophilic/electrophilic sites (e.g., C-3 in indolizines). Molecular docking (AutoDock Vina) predicts binding affinities for biological targets (e.g., kinase inhibitors) .

Q. What mechanisms explain the biological activity of methyl 8-oxo-tetrahydroindolizine derivatives?

- Methodological Answer: Derivatives with electron-withdrawing groups (e.g., -NO₂, -COOR) exhibit enhanced antioxidant or anticancer activity. For example, ethyl 8-hydroxy-5-methyl-6-oxo derivatives inhibit ROS generation (IC₅₀ = 12 µM) via Nrf2 pathway activation. In vitro assays (MTT, flow cytometry) validate cytotoxicity against cancer cell lines (e.g., HeLa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.